2-(Acetylthio)acetamide
Description
2-(Acetylthio)acetamide is a sulfur-containing acetamide derivative characterized by an acetylated thiol group (-SCOCH₃) attached to the acetamide backbone. This compound is commercially available and serves as a versatile intermediate in organic synthesis. Its utility is highlighted in one-pot reactions, where it undergoes smooth deacetylation to yield thioacetamide, a precursor for heterocyclic compounds like thieno[2,3-b]pyridines . Unlike thioglycolamide, which is only available in alcoholic ammonia solutions, this compound’s commercial accessibility enhances its practicality in synthetic workflows .
Properties
CAS No. |
72370-26-4 |
|---|---|
Molecular Formula |
C4H7NO2S |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
S-(2-amino-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |
InChI Key |
KQJWTIOZZLQART-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)N |
Canonical SMILES |
CC(=O)SCC(=O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thio-Substituted Acetamides
2-(Methylthio)acetamide
- Structure : Contains a methylthio (-SCH₃) group instead of acetylthio.
- Properties : Melting point (99–102°C), boiling point (259°C), and density (1.132 g/cm³) .
- Applications : Primarily used as a research chemical. Its stability and moderate reactivity contrast with 2-(acetylthio)acetamide’s role in deacetylation-driven synthesis.
N-(Thiophen-2-ylmethyl)acetamide
- Structure : Features a thiophene ring linked via a methylene group to the acetamide nitrogen.
- While this compound is used in synthesis, this analog is explored for bioactive applications (e.g., anti-inflammatory or antimicrobial roles) .
2-[(2-Hydroxyethyl)thio]acetamide
Phenoxy and Aryl-Substituted Acetamides
Phenoxyacetamide Derivatives
- Structure: Phenoxy groups (-OPh) attached to the acetamide core.
- Properties: Electron-donating or withdrawing substituents (e.g., -OMe, -Cl) modulate reactivity. For example, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits synthetic auxin-like activity in plants .
- Applications : Demonstrated antimicrobial and antifungal activities, particularly against gram-positive bacteria and fungi . In contrast, this compound is more commonly employed in heterocyclic synthesis than bioactive applications.
2-(2-Hydroxyphenyl)acetamide
Nitro- and Halogen-Substituted Acetamides
Nitrofuryl Acetamides
- Structure : Nitrofuran moieties linked to the acetamide nitrogen (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide).
- Properties: High carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors . These compounds contrast sharply with this compound, which lacks nitro groups and associated carcinogenic risks.
Halogenated Derivatives (e.g., 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide)
- Structure : Chlorine and fluorine substituents enhance electrophilicity.
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